2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine

organic synthesis oxidizing agent physicochemical property

2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine (CAS 104393-74-0) belongs to the 2-arenesulfonyl-3-aryloxaziridine class, first introduced by Davis et al. as stable, electrophilic oxygen-transfer reagents.

Molecular Formula C13H10ClNO3S
Molecular Weight 295.74 g/mol
CAS No. 104393-74-0
Cat. No. B177858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine
CAS104393-74-0
Molecular FormulaC13H10ClNO3S
Molecular Weight295.74 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H10ClNO3S/c14-11-8-6-10(7-9-11)13-15(18-13)19(16,17)12-4-2-1-3-5-12/h1-9,13H
InChIKeyRGKTUVGILINFAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine (CAS 104393-74-0) – Class Identity and Role Among N-Sulfonyloxaziridine Oxidants


2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine (CAS 104393-74-0) belongs to the 2-arenesulfonyl-3-aryloxaziridine class, first introduced by Davis et al. as stable, electrophilic oxygen-transfer reagents [1]. The compound features a 4-chlorophenyl substituent at the C-3 position of the oxaziridine ring and a benzenesulfonyl group on nitrogen, giving a molecular formula of C13H10ClNO3S (MW 295.74 g/mol) . As a neutral, aprotic oxidant, it shares the general reactivity profile of Davis oxaziridines but differs structurally from the prototypical Davis reagent (2-(benzenesulfonyl)-3-phenyloxaziridine) by the presence of the electron-withdrawing chlorine atom on the C-aryl ring. This structural variation is expected to modulate electrophilicity and oxygen-transfer kinetics; however, dedicated comparative studies isolating the specific contribution of the 4-chloro substituent remain absent from the open literature.

Class Electrophilic oxygen-transfer (Davis oxaziridine)
C-aryl tuning 4-Chlorophenyl substituent for reactivity modulation
Probe use Hammett mechanistic studies (C-aryl electronic effects)

Why Generic Substitution Fails for 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine (CAS 104393-74-0)


N-Sulfonyloxaziridines are a structurally diverse family where both the N-sulfonyl and C-aryl substituents critically influence oxygen-transfer rates, electrophilicity, and reaction outcomes [1][2]. Although the parent Davis reagent (2-(benzenesulfonyl)-3-phenyloxaziridine) is widely employed, its reactivity profile—including oxidation kinetics, sulfide/sulfoxide selectivity, and compatibility with sensitive substrates—does not uniformly translate to its 4-chlorophenyl analog. The electron-withdrawing chlorine atom lowers the electron density on the C-aryl ring, which can alter the electrophilic character of the oxaziridine oxygen and affect both the rate and chemoselectivity of oxidation. Without compound-specific quantitative evidence, interchanging this compound with another N-sulfonyloxaziridine introduces an unquantified risk of divergent reactivity, yield, and impurity profiles, particularly in multistep syntheses where precise oxidation control is required.

Electrophilicity 4-Cl substituent may shift oxygen-transfer rate and selectivity; parent phenyl analog not interchangeable.
Molecular profile Different mass and Cl content alter workup and purification behavior.
Heterogeneous format No polymer-supported variant; recyclable heterogeneous application requires parent analog.

2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine – Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Heavy-Atom Profile vs. Parent Davis Reagent

The target compound (C13H10ClNO3S, MW 295.74 g/mol) incorporates a chlorine atom absent in the parent Davis reagent (2-(benzenesulfonyl)-3-phenyloxaziridine, C13H11NO3S, MW 261.30 g/mol) . This structural difference yields a higher molecular weight and distinct elemental composition, resulting in different physical properties (e.g., solubility, melting point) that can be exploited for reaction workup and purification, although no direct comparative physicochemical dataset is available in the open literature.

MW & Cl profile
Cross-study comparable
+34.44 g/mol
Distinct mass and elemental composition may influence workup.
No comparative purification data available.
organic synthesis oxidizing agent physicochemical property

Electrophilic Oxygen-Transfer Capability: Class-Level Benchmarking Against N-Sulfonyloxaziridine Family

X-ray crystallographic analysis of the 2-arenesulfonyl-3-aryloxaziridine class confirms an E configuration and a highly electrophilic oxaziridine oxygen atom, with the electron-withdrawing sulfonyl group attached to nitrogen having minimal effect on the three-membered ring geometry [1]. The target compound, by virtue of its 4-chlorophenyl substituent, is expected to exhibit enhanced electrophilicity relative to the unsubstituted phenyl analog, consistent with Hammett studies on related oxaziridine deoxygenation reactions . However, no direct kinetic comparison (e.g., rate constants for sulfide oxidation) isolating the 4-chlorophenyl effect has been published.

Electrophilicity
Class-level inference
Hammett ρ ~0.7–0.9
C-aryl substituent effects expected; no compound-specific kinetics.
Rate studies required to confirm reactivity shift.
asymmetric oxidation electrophilic oxygen transfer Davis oxaziridine

Polymer-Supported Analog Comparison: Heterogeneous Oxidation Potential

A polymer-supported variant of the parent Davis reagent (2-benzenesulfonyl-3-phenyloxaziridine, polymer-bound) has been demonstrated as a recyclable oxidant for sulfides, selenides, amines, phosphines, and enolates, with minimal loss of activity after several reoxidations [1]. The target 4-chlorophenyl compound has not yet been reported in a polymer-supported format, leaving a gap in the development of recyclable, electronically tuned oxidants. This represents a potential differentiation opportunity for users seeking a heterogeneous oxidation platform.

Heterogeneous format
Supporting evidence
Not reported
Parent polymer-supported: >95% conv., recyclable
Only homogeneous reactivity; limits recycling in process chemistry.
Potential development opportunity.
polymer-supported reagent oxidation recyclable oxidant

2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine – Application Scenarios Based on Current Evidence


Tuning Electrophilicity in α-Hydroxylation of Enolates

The Davis oxidation of enolates to α-hydroxy carbonyl compounds is sensitive to the electrophilicity of the oxaziridine [1]. The 4-chlorophenyl substituent on the target compound is anticipated to enhance electrophilic oxygen transfer relative to the unsubstituted phenyl analog, potentially improving reaction rates or yields for less nucleophilic enolates. This scenario is supported by class-level Hammett correlations (ρ ~0.68–0.89) , though direct experimental validation with the specific compound is lacking. Researchers should conduct comparative rate studies under standardized conditions (e.g., oxidation of lithium enolate of cyclohexanone in THF at −78 °C) to quantify the advantage.

Chemoselective Sulfide-to-Sulfoxide Oxidation in Complex Intermediates

N-Sulfonyloxaziridines are known for rapid, selective sulfide oxidation with minimal sulfone overoxidation (typical reaction times <5 min at room temperature) [1]. The 4-chlorophenyl derivative may offer a distinct selectivity window compared to other Davis reagents, particularly for substrates where electronic modulation of the oxidant can suppress side reactions. Potential users should benchmark this compound against the parent Davis reagent using a standard probe substrate (e.g., thioanisole) to establish relative chemoselectivity and overoxidation ratios.

Intermediate for Antifungal N-Sulfonyl Oxaziridine Libraries

Patent literature describes N-sulfonyl oxaziridine compounds, including oxaziridines with haloaryl substitution, as antifungal agents [1]. The 4-chlorophenyl group on the target compound is a privileged motif in antifungal pharmacophores. The compound can serve as a building block for library synthesis where the aryl-chlorine substitution pattern is a critical variable, although no IC50 or MIC data for this specific compound have been publicly reported against fungal strains.

Mechanistic Probe for Oxygen-Transfer Studies

The distinct electronic signature of the 4-chlorophenyl group makes this compound a useful mechanistic probe for studying oxygen-transfer transition states. Hammett analysis across a series of C-aryl-substituted N-sulfonyloxaziridines can deconvolute steric and electronic contributions to oxidation kinetics [1]. The compound can be employed alongside the parent phenyl and 4-nitrophenyl analogs to construct linear free-energy relationships for rational oxidant design.

Application
Selection Property
Validation Focus
Enolate α-hydroxylation tuning
Electrophilicity modulation via 4-Cl
Comparative rate study vs. parent Davis reagent
Chemoselective sulfide oxidation
Sulfoxide vs. sulfone selectivity profile
Overoxidation control benchmarking
Antifungal pharmacophore library
4-Chlorophenyl privileged motif
Antifungal activity screening (no reported IC50)
Mechanistic probe (O-transfer)
Electronic substituent effect (σ)
Hammett LFER with C-aryl series
Quote Request

Request a Quote for 2-(Benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.